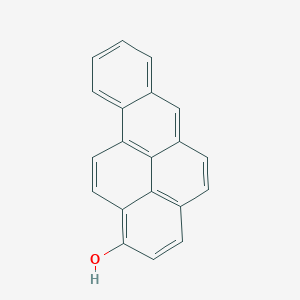

1-Hydroxybenzo(a)pyrene

描述

属性

IUPAC Name |

benzo[a]pyren-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIRWWPRDKGKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158115 | |

| Record name | 1-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-23-8 | |

| Record name | 1-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biotransformation Pathways of 1 Hydroxybenzo a Pyrene

Enzymatic Formation of 1-Hydroxybenzo(a)pyrene

The introduction of a hydroxyl group onto the benzo(a)pyrene molecule is a primary phase I metabolic reaction. This enzymatic hydroxylation is the initial step that increases the water solubility of the lipophilic BaP, facilitating its eventual excretion from the body.

The oxidation of benzo(a)pyrene is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system. mdpi.com Several CYP isoforms have been identified as key players in the metabolism of BaP, with a notable specificity for the CYP1 family. researchgate.net Research has consistently shown that CYP1A1 and CYP1B1 are the principal enzymes responsible for the metabolic activation and hydroxylation of BaP. nih.govnih.gov While CYP1A2 also participates, its activity in forming key metabolites is considered to be significantly lower than that of CYP1A1 and CYP1B1. nih.gov The expression and activity of these enzymes, particularly CYP1A1, are crucial in determining the rate and profile of BaP metabolism in various tissues. nih.gov

| CYP Isoform | Primary Role in BaP Metabolism | Relative Activity |

|---|---|---|

| CYP1A1 | Catalyzes the formation of various metabolites, including epoxides that lead to dihydrodiols and phenols. Plays a major role in the overall metabolism and bioactivation of BaP. nih.gov | High |

| CYP1B1 | Significantly contributes to BaP and BaP-7,8-diol metabolism. nih.gov Can form the same metabolites as CYP1A1. nih.gov | High |

| CYP1A2 | Shows much lower activity in the metabolism of BaP compared to CYP1A1 and CYP1B1. nih.gov | Low |

| CYP2B6, 2C9, 2C19, 3A4/5 | Capable of forming certain metabolites like BaP-3-ol, but are not the primary enzymes involved. nih.gov | Variable/Minor |

The enzymatic action of CYPs on the benzo(a)pyrene molecule does not occur at a random position. The process exhibits regioselectivity, meaning that oxidation occurs preferentially at specific carbon atoms on the aromatic ring structure. The initial reaction involves the formation of reactive epoxide intermediates, such as BaP-7,8-epoxide. oup.com These epoxides can then undergo two primary transformations: enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols, or spontaneous rearrangement to form phenols, such as 1-OH-BaP. researchgate.net

The formation of phenolic metabolites, or direct hydroxylation, is a result of the rearrangement of these unstable epoxide intermediates. The specific position of hydroxylation is influenced by the particular CYP isoform involved and the electronic properties of the BaP molecule. The "K-region" and "bay-region" theories of PAH metabolism help to explain this regioselectivity, where certain areas of the molecule are more susceptible to enzymatic attack.

While 1-OH-BaP is a known metabolite, studies on BaP metabolism often highlight the formation of other phenolic isomers as more prominent products. The most commonly reported phenolic metabolites are 3-Hydroxybenzo(a)pyrene (3-OH-BaP) and 9-Hydroxybenzo(a)pyrene (9-OH-BaP). oup.com In many biological systems, 3-OH-BaP is a major metabolite. nih.gov For instance, urinary measurements in exposed workers show detectable levels of 3-OH-BaP, albeit at very low concentrations. nih.gov The formation of 1-OH-BaP is generally considered to be a minor pathway compared to the production of 3-OH-BaP and the metabolic route that proceeds through the formation of BaP-7,8-dihydrodiol. nih.govoup.com The relative abundance of these isomers is a direct consequence of the regioselectivity of the CYP enzymes catalyzing the initial oxidation step.

Subsequent Metabolic Transformations of this compound

Following its formation, 1-OH-BaP undergoes further phase II and phase I metabolic reactions. These subsequent transformations are crucial for the detoxification and elimination of the compound, but can also lead to the formation of other reactive species.

The primary detoxification route for phenolic metabolites like 1-OH-BaP is conjugation with endogenous hydrophilic molecules, a process known as phase II metabolism. This significantly increases their water solubility and facilitates their excretion in urine and bile. The two main conjugation reactions for 1-OH-BaP are glucuronidation and sulfation.

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the hydroxyl group of 1-OH-BaP, forming this compound glucuronide. Studies using isolated rat hepatocytes have demonstrated that glucuronidation is the predominant conjugation pathway for 1-OH-BaP. nih.gov

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs), which add a sulfonate group to form this compound sulfate.

Research has quantitatively shown that the rate of glucuronidation of 1-OH-BaP is substantially higher than the rate of sulfation. nih.gov In isolated rat hepatocytes, the rate of glucuronidation was found to be over ten times greater than that of sulfation. nih.gov This indicates that glucuronide conjugation is the principal phase II metabolic fate for this specific isomer. This is consistent with findings for the analogous compound 1-hydroxypyrene (B14473), where the glucuronide conjugate is the major metabolite found in human urine. nih.gov

| Conjugation Pathway | Metabolite Formed | Rate (nmol x mg dry wt.⁻¹ x 30 min⁻¹) |

|---|---|---|

| Glucuronidation | This compound glucuronide | 7.72 ± 1.03 |

| Sulfation | This compound sulfate | 0.68 ± 0.02 |

In addition to conjugation, 1-OH-BaP can be a substrate for further oxidation by CYP enzymes. This can lead to the formation of dihydroxy- and quinone derivatives. While direct studies on 1-OH-BaP are limited, the metabolism of the structurally similar 1-hydroxypyrene provides a model for these reactions. 1-hydroxypyrene can be further oxidized to form 1,6- and 1,8-dihydroxypyrenes, which are then converted to pyrene-1,6-quinone and pyrene-1,8-quinone. researchgate.netnih.gov By analogy, it is proposed that 1-OH-BaP can be further oxidized to form dihydroxybenzo(a)pyrenes and subsequently benzo(a)pyrene-quinones. These quinones are electrochemically active and can participate in redox cycling, which can lead to the production of reactive oxygen species. researchgate.net

Microbial Transformation Pathways in Biological Systems

The biotransformation of benzo(a)pyrene, a ubiquitous environmental pollutant, into its hydroxylated derivatives, including this compound, is a critical detoxification process carried out by a diverse range of microorganisms. This microbial metabolism is primarily initiated by the enzymatic introduction of oxygen atoms into the polycyclic aromatic hydrocarbon (PAH) structure, increasing its water solubility and susceptibility to further degradation. The key enzymes involved in these initial oxidative attacks are dioxygenases and cytochrome P450 monooxygenases, found in both bacteria and fungi.

In bacterial systems, the degradation of benzo(a)pyrene is often initiated by dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, typically forming cis-dihydrodiols. For instance, the well-studied bacterium Mycobacterium vanbaalenii PYR-1 is known to oxidize benzo(a)pyrene at multiple positions, including the C-4,5, C-9,10, and C-11,12 positions. nih.gov While the formation of various dihydrodiols and other hydroxylated metabolites has been documented, the specific pathways leading to this compound are less explicitly detailed in the literature. However, the initial oxidation at different sites suggests a broad substrate tolerance of the involved oxygenases, which could potentially include the C-1 position. The subsequent enzymatic dehydrogenation of a corresponding dihydrodiol would lead to the formation of the hydroxylated aromatic compound.

Fungal metabolism of benzo(a)pyrene often involves cytochrome P450 monooxygenases. These heme-containing enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, often forming an epoxide intermediate which can then be enzymatically hydrolyzed to a trans-dihydrodiol or rearrange to a phenol (B47542). Studies on the white-rot fungus Phanerochaete chrysosporium and various Aspergillus species have demonstrated their capability to transform benzo(a)pyrene into several oxidized products. Research on specific fungal P450s has shown regioselectivity in the hydroxylation of PAHs. For example, certain cytochrome P450 enzymes from Phanerochaete chrysosporium have been shown to oxidize pyrene (B120774) to 1-hydroxypyrene and benzo(a)pyrene to 3-hydroxybenzo(a)pyrene. nih.govnih.gov This regioselectivity is a critical factor in determining the specific hydroxylated isomers produced and suggests that specific fungal P450s could be responsible for the formation of this compound.

The table below summarizes the key microbial enzymes involved in the initial oxidation of benzo(a)pyrene, which is the first step toward the formation of this compound.

| Enzyme Class | General Function | Microbial Source Example |

| Dioxygenases | Incorporation of both atoms of O2 to form cis-dihydrodiols | Mycobacterium vanbaalenii PYR-1 |

| Cytochrome P450 Monooxygenases | Incorporation of one atom of O2, often forming epoxides | Phanerochaete chrysosporium |

Theoretical and Computational Studies of Formation Mechanisms

Density Functional Theory (DFT) Applications to Degradation Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the mechanisms of chemical reactions, including the enzymatic degradation of pollutants like benzo(a)pyrene. DFT calculations can provide valuable insights into the reaction pathways, transition states, and activation energies involved in the formation of hydroxylated metabolites such as this compound. These theoretical studies complement experimental findings by elucidating the electronic and structural details of the catalytic process at an atomic level.

A DFT study on the degradation of benzo(a)pyrene to a hydroxybenzo(a)pyrene catalyzed by a manganese-corrolazine complex provided a detailed mechanistic picture of the oxidation process. frontiersin.org The study revealed a multi-step reaction pathway involving the formation of an epoxide intermediate. The calculations of the potential energy surface helped to identify the most favorable reaction coordinates and the energy barriers associated with each step. Although this study focused on a biomimetic catalyst rather than a microbial enzyme, the principles of electrophilic attack on the benzo(a)pyrene ring and the subsequent rearrangement to a phenol are relevant to understanding the enzymatic mechanisms.

Furthermore, theoretical investigations into the formation of benzo(a)pyrene itself have employed DFT to explore the thermodynamics and kinetics of various reaction pathways. mdpi.comresearchgate.net These studies demonstrate the utility of DFT in mapping the complex reaction networks of PAHs. Similar computational approaches can be applied to the enzymatic degradation of benzo(a)pyrene to understand the regioselectivity of hydroxylation. By modeling the active site of enzymes like cytochrome P450 and their interaction with the benzo(a)pyrene substrate, DFT can help predict which carbon atoms are most susceptible to enzymatic attack. This can explain why certain isomers, such as this compound, might be formed preferentially by specific microbial enzymes.

The table below presents a conceptual summary of how DFT can be applied to study the degradation of benzo(a)pyrene.

| DFT Application | Information Obtained | Relevance to this compound Formation |

| Reaction Pathway Analysis | Identification of intermediates and transition states | Elucidation of the step-by-step mechanism of hydroxylation. |

| Activation Energy Calculation | Determination of the energetic feasibility of a reaction | Prediction of the likelihood of different hydroxylation pathways. |

| Regioselectivity Studies | Analysis of electronic properties to predict reaction sites | Understanding why hydroxylation occurs at the C1 position. |

Computational Modeling of Biotransformation Kinetics

Kinetic models for the biodegradation of PAHs often consider the complex interactions in environmental matrices. For instance, the biodegradation of PAHs in soil by mixed microbial cultures has been described using competitive-inhibition models. nih.gov These models can account for the observed lag phases and the influence of co-contaminants on the degradation rate of a specific PAH. While these models typically focus on the disappearance of the parent compound, they can be extended to include the formation and subsequent transformation of primary metabolites.

Physiologically-based pharmacokinetic (PBPK) modeling has been used to simulate the distribution and metabolism of benzo(a)pyrene and its metabolites, such as 3-hydroxybenzo(a)pyrene, in biological systems. nih.gov Although these models have been primarily developed for human and animal systems, the underlying principles of compartmental modeling and kinetic parameterization can be adapted to microbial systems. For a microbial culture, a model could be developed to describe the uptake of benzo(a)pyrene by the cells, its intracellular enzymatic conversion to this compound, and the potential excretion of the metabolite into the surrounding medium.

The development of such models requires experimental data for parameterization, including Michaelis-Menten constants (K_m and V_max) for the enzymes involved. nih.gov Once validated, these computational models can be used to predict the fate of benzo(a)pyrene under different environmental conditions and to optimize bioremediation strategies.

The following table outlines the key components of a computational model for the biotransformation kinetics of this compound.

| Model Component | Description | Example Parameters |

| Substrate Uptake | Transport of benzo(a)pyrene into the microbial cell | Mass transfer coefficients, cell permeability |

| Enzymatic Reaction | Conversion of benzo(a)pyrene to this compound | Michaelis-Menten constants (K_m, V_max), enzyme concentration |

| Metabolite Fate | Further transformation or excretion of this compound | Degradation rate constants, transport rates |

| Microbial Growth | Changes in the microbial population | Specific growth rate, substrate yield coefficient |

Advanced Analytical Methodologies for 1 Hydroxybenzo a Pyrene Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of 1-OH-BaP analysis, providing the necessary separation from interfering compounds. The choice of technique is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific research question.

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. nih.gov When coupled with Fluorescence Detection (FLD), HPLC offers excellent sensitivity and selectivity for fluorescent compounds like 1-OH-BaP. pjmhsonline.comrsc.orgrsc.org The intrinsic fluorescence of 1-OH-BaP allows for its detection at very low levels, making HPLC-FLD a robust method for biomonitoring studies. pjmhsonline.comrsc.org The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference. nih.gov For instance, a method for analyzing 1-hydroxypyrene (B14473), a similar PAH metabolite, utilized excitation and emission wavelengths of 242 nm and 388 nm, respectively. researchgate.net

UV detection can also be used with HPLC, though it is generally less sensitive and selective than fluorescence detection for PAH metabolites. ingenieria-analitica.com UV detectors are often employed at a wavelength of 254 nm. blackmeditjournal.org While suitable for higher concentration samples, UV detection may not be adequate for the trace-level quantification often required in human exposure assessment. The use of modern HPLC columns, such as those with polymeric C18 stationary phases, enhances the separation of PAHs and their metabolites. fda.gov

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Fluorescence Detection (FLD) | Measures the fluorescence emitted by the analyte after excitation with UV light. | High sensitivity and selectivity for fluorescent compounds. | Not all compounds fluoresce. |

| UV/Vis Detection | Measures the absorbance of UV or visible light by the analyte. | Broad applicability to compounds with chromophores. | Lower sensitivity and selectivity compared to FLD for fluorescent analytes. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of PAH metabolites. gcms.czmdpi.com This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. shimadzu.com For the analysis of hydroxylated PAHs like 1-OH-BaP, a derivatization step is typically required to increase their volatility and thermal stability. gcms.cz This often involves converting the hydroxyl group into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.

The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio (m/z). umich.edu GC-MS methods can be highly sensitive, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which enhance selectivity by focusing on specific fragment ions characteristic of the target analyte. mdpi.com However, the need for derivatization can add complexity and potential for error in the analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a leading technique for the analysis of 1-OH-BaP and other PAH metabolites. nih.govnih.gov This method offers high sensitivity, specificity, and throughput, making it ideal for large-scale biomonitoring studies. nih.govresearchgate.net LC-MS/MS directly analyzes the column effluent from the HPLC, eliminating the need for derivatization. mdpi.com

In LC-MS/MS, the analyte is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net The resulting ions are then separated in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise. nih.govduke.edu LC-MS/MS methods have achieved very low limits of detection for 1-OH-BaP, often in the picogram per liter range. mdpi.com A characteristic fragmentation for many hydroxylated PAHs involves the loss of 28 Da (corresponding to CO) from the deprotonated molecule [M-H]⁻. nih.govduke.edu

| Technique | Typical Limit of Detection (LOD) | Key Advantages | Considerations |

|---|---|---|---|

| GC-MS | Low ng/L to pg/L | High resolution, established libraries for identification. | Requires derivatization for hydroxylated compounds. |

| LC-MS/MS | pg/L to fg/L | High sensitivity and specificity, no derivatization needed. nih.govmdpi.com | Matrix effects can influence ionization efficiency. |

Specialized Chromatographic Systems (e.g., Coupled Column HPLC)

To handle complex matrices and improve selectivity, specialized chromatographic systems have been developed. Coupled-column HPLC, also known as column-switching HPLC, is one such technique. nih.gov This approach uses two or more columns with different selectivities to achieve a more effective separation of the target analyte from interfering substances. nih.gov The first column can be used for a preliminary clean-up and enrichment of the analyte, which is then transferred to a second, analytical column for final separation and quantification. This automated, on-line sample processing can enhance the reliability and throughput of the analysis. nih.gov

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step in the analysis of 1-OH-BaP, as it serves to isolate the analyte from the complex sample matrix and concentrate it to a level suitable for detection. The choice of extraction method can significantly impact the accuracy and precision of the final result.

Comparison of Liquid-Liquid Extraction and Solid-Phase Extraction Methodologies

Two primary techniques used for the extraction of 1-OH-BaP and other PAH metabolites from biological and environmental samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. thermofisher.com While LLE can be effective, it is often labor-intensive, time-consuming, and requires large volumes of organic solvents. thermofisher.com The efficiency of LLE can be influenced by factors such as the choice of solvent, pH, and the presence of emulsions. For PAHs, LLE has been shown to be efficient for higher-molecular-weight compounds. researchgate.net

Solid-Phase Extraction (SPE) has become the preferred method for sample preparation in many modern analytical laboratories. nih.govrocker.com.tw SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively retain the analyte of interest from the liquid sample. libretexts.org Interferences can be washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. rocker.com.tw SPE offers several advantages over LLE, including higher and more consistent recoveries, reduced solvent consumption, ease of automation, and the ability to handle a wider range of analyte polarities. For the analysis of PAH metabolites in urine, SPE is commonly used following enzymatic hydrolysis of conjugates. nih.govnih.gov

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. | Adsorption onto a solid sorbent followed by elution. |

| Solvent Consumption | High. thermofisher.com | Low. nih.gov |

| Automation Potential | Limited. | High. nih.gov |

| Recovery & Reproducibility | Can be variable, prone to emulsion formation. | Generally higher and more consistent. |

| Selectivity | Moderate. | High, can be tailored by sorbent choice. |

Derivatization Techniques for Enhanced Resolution and Detection

Chemical derivatization is a key strategy employed to improve the analytical properties of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), including isomers of hydroxybenzo(a)pyrene. The primary goals of derivatization are to enhance the sensitivity of detection and improve chromatographic resolution.

One significant technique involves derivatization with dansyl chloride (DNS). A liquid chromatography-electrospray mass-mass spectrometry (LC-ESI-MS/MS) method was developed utilizing an optimized derivatization reaction with DNS in the aqueous phase for the analysis of 3-hydroxybenzo[a]pyrene (3-OHBaP). This process was shown to dramatically increase sensitivity, achieving an instrument detection limit 60 times lower than that of non-derivatized analysis. The method involves cleanup steps including C18 enrichment, liquid-liquid extraction, and a silica (B1680970) cartridge.

For gas chromatography (GC) based methods, derivatization is often necessary to analyze the low-volatility hydroxy and dihydroxy derivatives of benzo[a]pyrene (B130552). Techniques such as trimethylsilylation are used to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. Another approach involves in-situ derivatization with acetic acid anhydride (B1165640) prior to stir bar sorptive extraction (SBSE) sampling, which serves to improve the chromatographic behavior of OH-PAHs.

Immunoaffinity Chromatography (IAC) for Purification

Immunoaffinity chromatography (IAC) is a highly selective purification and enrichment technique that utilizes the specific binding between an antibody and its target antigen. This method can effectively isolate target analytes from complex biological matrices like urine.

While specific applications of IAC for this compound are not extensively detailed in the reviewed literature, its utility has been demonstrated for other benzo[a]pyrene (BaP) metabolites and adducts. For instance, an immunoaffinity column was developed for the rapid and selective extraction of depurinated BaP-adducted DNA bases, such as 7-(benzo[a]pyren-6-yl)guanine, from urine. nih.gov This IAC method proved highly effective, yielding extracts with less than 5% of the contaminants found in samples prepared with standard Sep-Pak C18 cartridges, making them suitable for subsequent HPLC analysis. nih.gov The recovery of the target adducts was high, ranging from 75-95%. nih.gov

Furthermore, monoclonal antibodies have been developed and used in immunoaffinity chromatography to isolate BaP and its metabolites from mouse urine, demonstrating the principle of using antibody specificity to purify this class of compounds for analysis. nih.govdatapdf.com These studies suggest that IAC is a powerful tool for cleaning up samples, which could be applied to this compound to achieve the low detection limits needed for biomonitoring studies.

Method Validation and Performance Characteristics

The validation of analytical methods is critical to ensure the reliability and accuracy of research findings. For this compound and its isomers, validation encompasses the assessment of accuracy, precision, sensitivity, detection limits, and linearity.

Assessment of Accuracy, Precision, and Sensitivity

The table below summarizes the accuracy and precision data from various studies on hydroxylated benzo[a]pyrene metabolites.

| Analyte | Method | Matrix | Accuracy/Recovery | Precision (RSD/CV) |

| 3-OH-BaP | LC-MS/MS | Urine | 94.0% - 105.1% (Intra-day) | 3.3% - 12.3% (Intra-day); 5.8% - 9.0% (Inter-day) |

| 3-OHBaP | LC-MS/MS | Urine | 60% | 9.7% - 20.8% (Inter- & Intra-day) |

| 3-OHBaP | HPLC-Fluorescence | Urine | Not specified | <3% (Within-day); <4% (Between-day) |

| 3-OHBaP | LC-MS/MS | Human Urine | 72.1% - 107.7% | 1.8% - 11.4% |

This data is based on research findings for 3-hydroxybenzo[a]pyrene, an isomer of this compound, as methods are often developed for multiple isomers simultaneously.

Determination of Limits of Detection (LOD) and Quantification (LOQ/LLOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. For urinary 3-hydroxybenzo[a]pyrene, various advanced methods have achieved very low detection limits, which are essential for biomonitoring studies in the general population where concentrations are expected to be low.

For example, a highly sensitive LC-MS/MS method reported a lower limit of quantification (LLOQ) of 50 pg/L. Another method utilizing automated solid-phase extraction and HPLC with fluorescence detection achieved an LOQ of 0.05 ng/L and an LOD of 0.02 ng/L. rsc.org The use of derivatization with dansyl chloride has been shown to significantly lower these limits, with one study reporting an LOQ of 0.3 ng/L, a level 3000-fold lower than previous GC/MS methods.

The following table presents a selection of reported LOD and LOQ values for 3-hydroxybenzo[a]pyrene.

| Method | Derivatization | Matrix | LOD | LOQ/LLOQ |

| LC-MS/MS | None | Urine | 16.7 pg/L (Calculated as LLOQ/3) | 50 pg/L |

| HPLC-Fluorescence | None | Urine | 0.02 ng/L | 0.05 ng/L |

| LC-ESI-MS/MS | Dansyl Chloride | Urine | 0.1 ng/L | 0.3 ng/L |

| LC-APCI-MS/MS | None | Urine | 1.03 µg/L (Method Detection Limit) | Not Reported |

This data is based on research findings for 3-hydroxybenzo[a]pyrene.

Linearity and Correlation Coefficient Analysis

Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r or r²) of the resulting calibration curve. For the analysis of hydroxylated benzo[a]pyrene isomers, methods consistently show excellent linearity.

Studies have reported correlation coefficients (r²) greater than 0.997. One method established a linear range for 3-OHBaP from 0.1 to 20 ng/L. rsc.org Another LC-MS/MS method for the simultaneous determination of 1-hydroxypyrene, 3-OHBaP, and 3-hydroxybenz[a]anthracene (B41569) also showed good linearity with a coefficient of determination (r) exceeding 0.99 for each analyte.

Experimental Models in 1 Hydroxybenzo a Pyrene Research

In Vitro Cellular Models

In vitro cellular models provide a simplified and controlled environment to study the specific mechanisms of BaP metabolism at the cellular and molecular levels. These systems are crucial for dissecting the roles of different enzymes and cell types in the formation of metabolites like 1-OH-BaP.

Mammalian Cell Line Applications (e.g., Human Mammary Epithelial Cells, Lung Cells, Rat Esophageal Epithelial Cells, Fibroblasts)

A variety of mammalian cell lines are employed to investigate the metabolic activation of BaP. Human mammary epithelial cells have been used to study BaP metabolism, revealing their capacity to form DNA adducts from BaP metabolites. nih.govnih.gov Studies comparing these epithelial cells to fibroblasts have shown that epithelial cells are significantly more sensitive to BaP. nih.govnih.gov Human lung cells, such as the H358 bronchoalveolar cell line, are also key models, given that inhalation is a primary exposure route. Research with these cells has identified 3-hydroxybenzo(a)pyrene and BaP-dihydrodiols as prominent primary metabolites. nih.gov

Rodent cell lines are also widely used. Chinese hamster ovary (CHO) cells have been shown to metabolize BaP into products including 3-hydroxybenzo(a)pyrene and various dihydrodiols. nih.gov Studies using rat tracheal epithelial cells have demonstrated that these cells can be transformed by BaP and its metabolites. nih.govresearchgate.net Furthermore, isolated rat intestinal epithelial cells have been utilized to examine BaP metabolism in the gastrointestinal tract. nih.gov Human diploid fibroblasts are another model used to explore the intracellular distribution and binding of BaP, showing that the parent compound's binding patterns can differ depending on the cellular passage level. nih.govresearchgate.net

Studies on Cell Type-Specific Metabolic Capacities

The capacity to metabolize BaP into its various derivatives, including hydroxylated forms, varies significantly between different cell types. This specificity is critical for understanding tissue-specific toxicity. For instance, a direct comparison between human mammary epithelial cells and fibroblasts revealed that epithelial cells metabolize BaP and form DNA adducts much more rapidly and at lower concentrations than fibroblasts. nih.govnih.gov

More advanced in vitro models like human tissue organoids further highlight these differences. Studies using organoids derived from normal human gastric, pancreas, liver, colon, and kidney tissues showed they were all capable of metabolizing BaP. mdpi.com However, the cytotoxic and genotoxic responses, expression of metabolizing enzymes, and the levels of metabolites formed varied significantly among the different organoid types. For example, pancreatic and liver organoids produced the highest levels of DNA adducts, while colon organoids showed the lowest metabolic response. mdpi.com These models demonstrate that the metabolic machinery and resulting metabolite profiles are highly dependent on the tissue of origin. mdpi.comnih.gov

In Vivo Animal Models (excluding human studies)

In vivo animal models are indispensable for studying the complex interactions of absorption, distribution, metabolism, and excretion (ADME) of BaP and its metabolites, including 1-OH-BaP, within a whole organism. These models provide insights that cannot be replicated in vitro.

Rodent Models (e.g., Rats, Mice, Hamsters) for Toxicokinetic and Metabolic Studies

Mice are also frequently used, especially in studies examining organ-specific effects, such as in the lungs, where BaP administration was shown to alter the diversity of alveolar epithelial and macrophage cells. nih.gov Hamster models have been instrumental in characterizing the specific cytochrome P-450 isozymes involved in BaP metabolism. Research has shown that in Syrian hamsters, the CYP1A, CYP2A, and CYP3A families of enzymes are primarily responsible, which differs from the enzymatic profile observed in rats. nih.govconsensus.app

Investigation of Species- and Tissue-Specific Metabolic Differences

Significant differences in BaP metabolism exist across different species and even between different tissues within the same animal. A comparative study analyzing microsomes from the liver and testes of rats, mice, hamsters, rams, boars, bulls, and monkeys revealed substantial variation. nih.gov Rodent testicular microsomes, for instance, produced higher proportions of BaP 4,5-diol and 9,10-diol. In contrast, hepatic microsomes from higher mammals like bulls and monkeys converted a greater percentage of BaP into 3-hydroxy and 9-hydroxy BaP. nih.gov This highlights that rodents may not always be the most representative model for human metabolism of certain compounds. Similarly, studies comparing kidney, liver, and lung microsomal fractions from rodents show that human lung microsomes catalyze the formation of a significantly higher proportion of certain benzo-ring metabolites than other human or rodent organs. researchgate.net

Research on Organ-Specific Responses and Metabolite Distribution (e.g., Lung, Liver, Skin, Reproductive Organs)

Following exposure, BaP and its metabolites distribute to various organs, leading to organ-specific responses. Inhalation studies in rats have shown that significant concentrations of BaP and its metabolites are found in the nasal turbinates, trachea, lungs, liver, and kidneys immediately after exposure. nih.gov The clearance from the respiratory tract occurs in distinct phases. nih.gov

The liver is a primary site of BaP metabolism. Studies using rat liver cell lines have been employed to analyze the uptake, partitioning, and formation of a wide array of BaP metabolites in real time. nih.govhoustonmethodist.org The skin is another important target organ, as it is a direct site of environmental exposure. Topical application of BaP on rat skin has been shown to induce damage and inflammation, along with elevated expression of the aryl hydrocarbon receptor (AhR) and the metabolizing enzyme Cyp1A1. mdpi.com In the reproductive system, the accumulation of BaP metabolites in testicular tissues has been investigated due to their potential to interfere with gamete formation and function. nih.gov

Insufficient Research Data Available for 1-Hydroxybenzo(a)pyrene as a Standalone Biomarker

Following a comprehensive review of scientific literature, it has been determined that there is insufficient specific research data available on the chemical compound This compound to generate the requested article. The provided outline requires a thorough and detailed analysis of this compound as a biomarker for Polycyclic Aromatic Hydrocarbon (PAH) exposure, including its utility, comparative analysis, influencing factors, and correlation with environmental contaminants.

The available body of research on PAH metabolite biomarkers focuses overwhelmingly on other related compounds, primarily 1-Hydroxypyrene (B14473) (a metabolite of pyrene) and 3-Hydroxybenzo(a)pyrene (another metabolite of benzo(a)pyrene).

1-Hydroxypyrene is widely documented and accepted as a sensitive biomarker for assessing general exposure to PAH mixtures. pjmhsonline.comnih.govmdpi.comtandfonline.comnih.govfortunejournals.com

3-Hydroxybenzo(a)pyrene is frequently studied as a more direct biomarker for exposure to the carcinogenic parent compound, benzo(a)pyrene. tandfonline.comnih.govresearchgate.netnih.gov

In contrast, this compound is not prominently featured in environmental and biological monitoring literature as a key biomarker. Scientific studies that detail its specific utility, that perform a comparative analysis against other biomarkers, or that investigate its correlation with airborne PAH levels are not sufficiently available to construct a scientifically accurate and detailed article as per the requested outline.

Attempting to build the article would require extrapolating data from other compounds, which would be scientifically inaccurate and would violate the strict instructions to focus solely on this compound. Therefore, the request to generate an article with the specified structure and content for this compound cannot be fulfilled at this time.

Environmental and Biological Monitoring Research of 1 Hydroxybenzo a Pyrene

Applications in Occupational and Environmental Exposure Assessment Research

The assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs), such as benzo(a)pyrene, is crucial for understanding and mitigating potential health risks, particularly in occupational and environmental contexts. A key metabolite in this assessment is 1-hydroxybenzo(a)pyrene (1-OH-BaP), which can serve as a biomarker of exposure. Research in this area focuses on its utility in various settings, from industrial workplaces to the general population.

Biomonitoring Studies in Industrial and Occupational Settings (e.g., Petrochemical, Coke Production, Asphalt Work)

Studies in these industrial environments have demonstrated the feasibility of using urinary metabolites to quantify exposure. For instance, in the metallurgy industry, workers are exposed to complex mixtures of PAHs, and biomonitoring of urinary metabolites is considered the most effective way to assess occupational exposure and associated health risks, given the significance of dermal absorption and variability in personal protective equipment use. Research has highlighted that the concentration of benzo(a)pyrene metabolites can vary significantly depending on the specific industrial sector and the nature of the work being performed.

While much of the historical data focuses on 1-OHP, more recent research has begun to investigate 3-hydroxybenzo(a)pyrene (3-OHBaP) as a more direct biomarker of exposure to the carcinogenic benzo(a)pyrene. These studies are critical in refining risk assessment for workers in high-exposure professions. The data from such studies help in evaluating the effectiveness of control measures and in establishing biological exposure indices.

Table 1: Illustrative Examples of Biomonitoring in Occupational Settings This table is for illustrative purposes and may not represent actual study data.

| Industrial Sector | Worker Group | Biomarker Measured | Typical Findings |

| Coke Production | Coke oven workers | Urinary PAH metabolites | Elevated levels of PAH metabolites compared to control groups, indicating significant occupational exposure. |

| Asphalt Work | Road pavers | Urinary PAH metabolites | Higher exposure levels during summer months and in specific tasks with higher fume generation. |

| Petrochemical | Plant operators | Urinary PAH metabolites | Exposure levels can vary based on job roles and adherence to safety protocols. |

Research Methodologies for General Population Exposure Assessment

Assessing exposure to benzo(a)pyrene in the general population is complex due to the ubiquitous nature of PAHs from various sources, including diet, air pollution, and tobacco smoke. Research methodologies for this purpose often involve the analysis of urinary biomarkers to estimate the internal dose.

The most widely adopted approach for assessing general population exposure to PAHs has been the measurement of urinary 1-hydroxypyrene (B14473) (1-OHP), a metabolite of pyrene (B120774). oup.com This is due to pyrene's common presence in PAH mixtures and the relative ease of analyzing its metabolite. oup.com These studies often collect urine samples from a representative sample of the population and analyze them for 1-OHP, with results often stratified by demographic factors, lifestyle choices (such as smoking), and geographic location (urban vs. rural) to identify key sources of exposure. oup.com

However, as pyrene is not carcinogenic, the use of 1-OHP as a sole indicator of carcinogenic PAH exposure has limitations. researchgate.net Consequently, research has moved towards developing and validating methods for detecting more specific biomarkers, such as the metabolites of benzo(a)pyrene. The analysis of 3-hydroxybenzo(a)pyrene (3-OHBaP) in urine has been proposed as a more accurate biomarker of carcinogenic risk. researchgate.net Methodologies for the general population often require highly sensitive analytical techniques due to the expected lower concentrations of these metabolites compared to occupationally exposed individuals. researchgate.net

These population-based studies are essential for establishing reference ranges for exposure in the general population, identifying vulnerable subpopulations, and evaluating the effectiveness of public health interventions aimed at reducing exposure to environmental carcinogens.

Metabolite Kinetics and Toxicokinetics Research

Understanding the metabolic fate and kinetic profile of this compound is fundamental to its validation and application as a biomarker of exposure. Toxicokinetics research investigates the absorption, distribution, metabolism, and excretion (ADME) of substances, providing insights into the relationship between external exposure and internal dose.

Investigation of Time Courses of Metabolites in Biological Samples (e.g., Urine, Plasma, Tissues)

The investigation of the time course of benzo(a)pyrene metabolites in biological samples is crucial for determining the optimal timing for sample collection in biomonitoring studies and for understanding the duration of internal exposure. Following exposure to benzo(a)pyrene, it is metabolized in the body, and its metabolites are distributed to various tissues and subsequently eliminated, primarily through urine and feces.

Research in animal models, particularly rats, has provided detailed information on the time profiles of benzo(a)pyrene and its metabolites in blood, various tissues (including liver, kidney, lung, and adipose tissue), and excreta. oup.com For instance, after intravenous administration of benzo(a)pyrene in rats, the parent compound is rapidly distributed to tissues, with a notable affinity for lipid-rich tissues and proteins in the liver and lungs. oup.com It is then metabolized, with metabolites appearing in the blood and being distributed to organs. oup.com

Human studies, often involving micro-dosing with isotopically labeled benzo(a)pyrene, have also shed light on its toxicokinetics. nih.govpnnl.gov These studies have shown that benzo(a)pyrene is rapidly absorbed and extensively metabolized, with parent benzo(a)pyrene being a minor component in plasma even at early time points. nih.govnih.gov The peak concentrations of total benzo(a)pyrene equivalents in plasma are typically observed within a few hours of oral exposure. nih.govpnnl.gov

The excretion kinetics of benzo(a)pyrene metabolites in urine have also been a focus of research. Studies have shown that the urinary excretion of different metabolites can have different time courses. For example, the excretion peak for 3-hydroxybenzo(a)pyrene has been observed to be delayed compared to that of 1-hydroxypyrene. nih.gov The half-life of benzo(a)pyrene metabolites in the body is a key parameter in determining how long after exposure a biomarker can be reliably detected.

Table 2: Illustrative Pharmacokinetic Parameters of Benzo(a)pyrene Metabolites This table presents a generalized view based on available literature and may not reflect the specific kinetics of this compound.

| Parameter | Biological Matrix | Typical Observation |

| Time to Peak Concentration (Tmax) | Plasma | Within a few hours after oral exposure. pnnl.gov |

| Distribution | Tissues | Rapid distribution to various tissues, with accumulation in fat, liver, and lungs. oup.com |

| Elimination Half-life | Plasma | Can be biphasic, with an initial rapid phase followed by a slower terminal phase. pnnl.gov |

| Primary Route of Excretion | Urine and Feces | Metabolites are excreted in both urine and feces. |

Development and Application of Models for Internal Kinetics and Elimination Rates

Toxicokinetic models are mathematical tools used to describe and predict the time course of a substance and its metabolites in the body. These models are invaluable for interpreting biomonitoring data, extrapolating from animal studies to humans, and assessing health risks associated with exposure.

For benzo(a)pyrene and its metabolites, both simple compartmental models and more complex physiologically based pharmacokinetic (PBPK) models have been developed. oup.comnih.gov Compartmental models represent the body as a series of interconnected compartments, and the transfer of the substance between these compartments is described by rate constants. oup.com PBPK models, on the other hand, are more biologically realistic, representing individual organs and tissues as compartments with physiologically relevant parameters such as blood flow and metabolic rates. nih.gov

These models have been developed using data from in vivo animal studies and then extrapolated to humans. nih.gov They can simulate the time course of benzo(a)pyrene metabolites, such as 3-hydroxybenzo(a)pyrene, in urine following various exposure scenarios (e.g., inhalation, dermal, oral). nih.gov By comparing model simulations with measured biomarker concentrations in exposed workers, researchers can infer the most likely routes and levels of exposure. nih.gov

常见问题

Q. What validated analytical methods are recommended for quantifying 1-hydroxybenzo(a)pyrene in biological samples?

To quantify this compound (1-OH-BaP) in biological matrices such as urine or tissue extracts, fluorometric methods are widely used due to their sensitivity for polycyclic aromatic hydrocarbon (PAH) metabolites. For instance, fluorometric detection coupled with high-performance liquid chromatography (HPLC) can achieve detection limits of <0.1 ng/mL. Sample preparation often involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) to release conjugated metabolites, followed by solid-phase extraction to minimize matrix interference . Validation should include spike-recovery experiments and comparison with mass spectrometry (LC-MS/MS) for cross-method verification.

Q. How is this compound used as a biomarker for PAH exposure in occupational health studies?

1-OH-BaP is a urinary metabolite of benzo[a]pyrene (BaP), a carcinogenic PAH. Its levels correlate with airborne BaP exposure in occupational settings (e.g., firefighters, industrial workers). Researchers must standardize sampling protocols (e.g., end-of-shift urine collection) and adjust for confounding factors like smoking or dietary PAH intake. Studies should include hydrolysis steps to measure total (free + conjugated) 1-OH-BaP and use creatinine normalization to account for urine dilution .

Q. What are the key challenges in synthesizing high-purity this compound for in vitro studies?

Synthesis requires regioselective hydroxylation of BaP, which is complicated by the formation of multiple hydroxy isomers (e.g., 3-, 7-, or 9-OH-BaP). Advanced techniques like microbial biotransformation (using fungi Cunninghamella elegans) or enzymatic oxidation (cytochrome P450 isoforms) can improve specificity. Purity validation should involve nuclear magnetic resonance (NMR) and ultrahigh-resolution mass spectrometry to distinguish structural analogs .

Advanced Research Questions

Q. How do contradictory findings on 1-OH-BaP’s carcinogenicity arise, and how can they be resolved?

Discrepancies often stem from differences in metabolic activation pathways. For example, 1-OH-BaP may act as a proximate carcinogen in some tissues (e.g., lung) but be detoxified via glucuronidation in others (e.g., liver). Researchers should design comparative studies using in vitro models (e.g., human hepatocytes vs. lung epithelial cells) with precise control over metabolic enzyme expression (e.g., CYP1A1, UGT1A1). Dose-response relationships and adduct formation assays (e.g., DNA-binding studies) can clarify context-specific toxicity .

Q. What experimental strategies are effective for investigating the role of 1-OH-BaP in epigenetic modifications?

Genome-wide DNA methylation profiling (e.g., Illumina MethylationEPIC arrays) combined with chromatin immunoprecipitation (ChIP) for histone modification markers (H3K27ac, H3K4me3) can identify epigenetic changes. Use in vitro models (e.g., human bronchial epithelial cells) exposed to physiologically relevant 1-OH-BaP concentrations (0.1–10 nM). Include positive controls (e.g., 5-azacytidine for hypomethylation) and validate findings with bisulfite sequencing .

Q. How can physiologically based pharmacokinetic (PBPK) models improve risk assessment for 1-OH-BaP?

PBPK models integrate species-specific parameters (e.g., hepatic clearance rates, tissue partition coefficients) to predict metabolite distribution. For 1-OH-BaP, key inputs include urinary excretion kinetics and metabolic rates from in vitro microsomal assays. Sensitivity analysis should identify dominant variables (e.g., renal reabsorption efficiency). Validate models against human biomonitoring data from high-exposure cohorts .

Q. What methodologies address confounding genetic polymorphisms in 1-OH-BaP biomarker studies?

Genotype-phenotype association studies are critical. For example, stratify participants by CYP1A1 (rs1048943) or GST polymorphisms (e.g., GSTM1 null allele) and adjust statistical models for these variants. Use multivariate regression to isolate the effect of 1-OH-BaP from other PAH metabolites (e.g., 1-hydroxypyrene). Large sample sizes (>500 participants) and haplotype-based analyses improve reliability .

Methodological Guidance

Q. How to design a robust literature review for 1-OH-BaP toxicity studies?

Adopt the EPA’s systematic approach:

- Search Strategy : Use databases like PubMed and Web of Science with keywords (e.g., "1-hydroxybenzo[a]pyrene AND (biomarker OR metabolism OR carcinogenicity)").

- Inclusion Criteria : Prioritize peer-reviewed studies with explicit dose metrics, controlled confounders, and mechanistic data.

- Quality Assessment : Apply ToxR-Tool criteria for risk of bias evaluation .

What frameworks are suitable for formulating research questions on 1-OH-BaP’s mechanistic toxicology?

Use the FINER criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。